cyperusol C
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Overview
Description
Cyperusol C is a eudesmane sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
1. Traditional Uses and Pharmacological Activities
Cyperus rotundus L., from which cyperusol C is derived, has a history of traditional use for treating various clinical conditions like diarrhea, diabetes, and inflammatory disorders. Pharmacological studies have highlighted its potential as an antiandrogenic, antibacterial, anticancerous, antidiabetic, anti-inflammatory, and neuroprotective agent (Pirzada et al., 2015).
2. Antiulcer Potential
Research indicates that Cyperus species, including Cyperus conglomeratus Rottb., demonstrate significant gastroprotective activity in ethanol-induced gastric ulcer models. This points to its potential inclusion in nutraceuticals for ulcer treatment (Elshamy et al., 2020).
3. Effect on Osteoclastogenesis and Osteoporosis
Cyperus Rotundus L. extract has shown to suppress RANKL-induced osteoclastogenesis, which is crucial for bone health. This suggests its potential in treating postmenopausal osteoporosis (Kum et al., 2017).
4. Antioxidant and Antibacterial Activities
The essential oil from Cyperus rotundus rhizomes, containing this compound, exhibits strong antioxidant, DNA damage protective, and antibacterial activities against foodborne pathogens. This suggests its applicability in the food and pharmaceutical industries (Hu et al., 2017).
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,4R,4aR,6R,8aR)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
LGKGTMWCBFNQHP-KJWHEZOQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@@H](CC[C@@]([C@@H]2C1)(C)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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